Bcl-2-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bcl-2-IN-2 is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that plays a crucial role in regulating cell death by inhibiting the intrinsic pathway of apoptosis. Overexpression of BCL-2 is associated with various cancers, making it a significant target for cancer therapy. This compound is designed to bind to the BCL-2 protein, thereby promoting apoptosis in cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bcl-2-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. One common synthetic route includes the following steps:

Formation of Intermediate A: This involves the reaction of a substituted aniline with a carboxylic acid derivative under acidic conditions to form an amide bond.

Cyclization to Intermediate B: Intermediate A undergoes cyclization in the presence of a dehydrating agent to form a heterocyclic compound.

Functionalization to Intermediate C: Intermediate B is further functionalized through halogenation or nitration reactions.

Final Coupling: Intermediate C is coupled with a suitable nucleophile under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated purification systems to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Bcl-2-IN-2 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Halogenated intermediates can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols are used under basic conditions.

Major Products

The major products formed from these reactions include various functionalized derivatives of this compound, which can be further explored for their biological activities.

Scientific Research Applications

Bcl-2-IN-2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool compound to study the structure-activity relationship of BCL-2 inhibitors.

Biology: Helps in understanding the role of BCL-2 in apoptosis and its regulation.

Medicine: Investigated as a potential therapeutic agent for treating cancers that overexpress BCL-2.

Industry: Used in the development of new anticancer drugs and in high-throughput screening assays.

Mechanism of Action

Bcl-2-IN-2 exerts its effects by binding to the hydrophobic groove of the BCL-2 protein, thereby preventing the interaction between BCL-2 and pro-apoptotic proteins like BAX and BAK. This disruption leads to the activation of the intrinsic apoptotic pathway, resulting in the release of cytochrome c from the mitochondria and the activation of caspases, ultimately leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Venetoclax: A highly selective BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.

ABT-737: Another BCL-2 inhibitor that targets multiple BCL-2 family proteins.

Navitoclax: Targets both BCL-2 and BCL-xL, used in clinical trials for various cancers.

Uniqueness

Bcl-2-IN-2 is unique due to its specific binding affinity and selectivity for BCL-2, making it a valuable tool for studying the role of BCL-2 in apoptosis and for developing targeted cancer therapies.

Biological Activity

Bcl-2-IN-2 is a small molecule inhibitor specifically designed to target the Bcl-2 family of proteins, which are critical regulators of apoptosis. Understanding its biological activity involves examining its mechanism of action, effects on various cell types, and implications for cancer therapy.

Overview of Bcl-2 Family Proteins

The Bcl-2 family consists of both pro-apoptotic and anti-apoptotic members that play essential roles in regulating apoptosis, a process crucial for maintaining cellular homeostasis. Bcl-2 itself is an anti-apoptotic protein that inhibits cell death by preventing mitochondrial membrane permeabilization (MOMP), thereby blocking the activation of caspases, which are key executors of apoptosis . In contrast, pro-apoptotic proteins like Bax and Bak promote cell death by facilitating MOMP.

This compound functions primarily by binding to the hydrophobic pocket of the Bcl-2 protein, effectively inhibiting its anti-apoptotic function. This interaction leads to the release of pro-apoptotic factors and the subsequent activation of caspases, promoting apoptosis in cancer cells that overexpress Bcl-2 .

Key Findings on Biological Activity

- Induction of Apoptosis : Studies have demonstrated that this compound induces apoptosis in various cancer cell lines, particularly those with high levels of Bcl-2 expression. For example, it has been shown to effectively induce cell death in human myeloid leukemia (HL-60) cells by decreasing mitochondrial membrane potential and activating caspase pathways .

- Cell Viability Assays : In vitro assays using the CellTiter 96AQ kit have confirmed that this compound exhibits a dose-dependent effect on cell viability, significantly reducing the number of viable HL-60 cells upon treatment .

- Resistance to Chemotherapy : The overexpression of Bcl-2 is associated with chemoresistance in various cancers. By inhibiting Bcl-2, this compound may restore sensitivity to conventional chemotherapy agents .

Case Study 1: Acute Myeloid Leukemia (AML)

In a study involving AML cells overexpressing Bcl-2, treatment with this compound resulted in a marked increase in apoptosis rates compared to untreated controls. The mechanism was linked to enhanced activation of caspases 9 and 3, indicating a robust apoptotic response .

Case Study 2: Solid Tumors

Research has also explored the effects of this compound on solid tumors. In xenograft models, administration of the compound led to significant tumor regression in models with high Bcl-2 expression. This suggests potential clinical applications for targeting Bcl-2 in solid tumors resistant to standard therapies .

Data Table: Summary of Biological Activity

| Study | Cell Line | Effect | Mechanism |

|---|---|---|---|

| Oberst et al. (2008) | HL-60 | Induction of apoptosis | Activation of caspases |

| Galindo et al. (2009) | NIH 3T3 | Limited effect on Apaf-1 deficient | Binding inhibition |

| Recent Study (2024) | Xenograft models | Tumor regression | Inhibition of Bcl-2 anti-apoptotic activity |

Properties

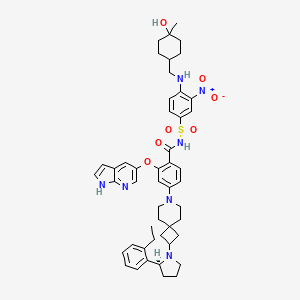

Molecular Formula |

C48H57N7O7S |

|---|---|

Molecular Weight |

876.1 g/mol |

IUPAC Name |

4-[2-[(2S)-2-(2-ethylphenyl)pyrrolidin-1-yl]-7-azaspiro[3.5]nonan-7-yl]-N-[4-[(4-hydroxy-4-methylcyclohexyl)methylamino]-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |

InChI |

InChI=1S/C48H57N7O7S/c1-3-33-7-4-5-8-39(33)42-9-6-22-54(42)36-28-48(29-36)19-23-53(24-20-48)35-10-12-40(44(26-35)62-37-25-34-16-21-49-45(34)51-31-37)46(56)52-63(60,61)38-11-13-41(43(27-38)55(58)59)50-30-32-14-17-47(2,57)18-15-32/h4-5,7-8,10-13,16,21,25-27,31-32,36,42,50,57H,3,6,9,14-15,17-20,22-24,28-30H2,1-2H3,(H,49,51)(H,52,56)/t32?,42-,47?/m0/s1 |

InChI Key |

DTVOZSGYTQLYFR-WBEVPWTISA-N |

Isomeric SMILES |

CCC1=CC=CC=C1[C@@H]2CCCN2C3CC4(C3)CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7CCC(CC7)(C)O)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9 |

Canonical SMILES |

CCC1=CC=CC=C1C2CCCN2C3CC4(C3)CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7CCC(CC7)(C)O)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.